An In-depth Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Molecule of Latent Potential in Drug Discovery
An In-depth Technical Guide to N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide: A Molecule of Latent Potential in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS Number: 58161-36-7), a small molecule belonging to the indanone class of compounds. While specific research on this particular molecule is limited, this paper aims to provide a valuable resource for researchers, scientists, and drug development professionals by extrapolating from the known synthesis, properties, and biological activities of structurally related indanone and acetamide derivatives. This guide will cover its fundamental chemical properties, propose a putative synthesis pathway, discuss potential biological activities and mechanisms of action based on its chemical scaffold, and outline standard protocols for its analytical characterization. The intent is to lay a foundational framework to stimulate and guide future research into the therapeutic potential of this under-investigated compound.
Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry
The 1-indanone framework is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] This privileged scaffold is a cornerstone in the development of therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The inherent structural features of the indanone ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, by incorporating both the indanone core and an acetamide functional group, presents an intriguing candidate for drug discovery. The acetamide moiety is also prevalent in many pharmaceuticals and is known to influence properties such as solubility, stability, and receptor-binding interactions.[2] This guide will, therefore, explore the untapped potential of this specific molecule by leveraging the wealth of knowledge surrounding its constituent chemical classes.
Physicochemical Properties and Data
A summary of the known and predicted physicochemical properties of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide is presented below. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 58161-36-7 | ChemScene[3] |
| Molecular Formula | C₁₁H₁₁NO₂ | ChemScene[3] |
| Molecular Weight | 189.21 g/mol | ChemScene[3] |
| Topological Polar Surface Area | 46.17 Ų | ChemScene[3] |
| LogP (predicted) | 1.7739 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Putative Synthesis Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the amide bond as a key step, starting from an amino-indanone precursor.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for successful implementation.
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Nitration of 1-Indanone:
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To a solution of 1-indanone in concentrated sulfuric acid, cooled to 0°C, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid).
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Maintain the temperature below 5°C throughout the addition.
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After the addition is complete, stir the reaction mixture at low temperature for a specified duration.
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Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-indanone product.
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Filter, wash with cold water until neutral, and dry the product. This step is expected to yield a mixture of isomers, requiring purification to isolate the desired 4-nitro-2,3-dihydro-1H-inden-1-one.
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Reduction of the Nitro Group:
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Dissolve the purified 4-nitro-2,3-dihydro-1H-inden-1-one in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
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If using SnCl₂·2H₂O, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the resulting 4-amino-2,3-dihydro-1H-inden-1-one by column chromatography.
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Acetylation of the Amine:
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Dissolve the 4-amino-2,3-dihydro-1H-inden-1-one in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
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Add a base, such as triethylamine or pyridine, to the solution.
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Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.
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Caption: Proposed synthetic workflow for the target molecule.
Potential Biological Activity and Mechanism of Action (Hypothesized)
The biological profile of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide has not been experimentally determined. However, based on the activities of related indanone derivatives, we can speculate on its potential therapeutic applications and mechanisms of action.
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Anti-inflammatory Activity: Many indanone derivatives exhibit anti-inflammatory properties.[4] The mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Further investigation into its effects on cytokine production (e.g., TNF-α, IL-6) in cellular models of inflammation would be a valuable starting point.
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Anticancer Potential: Certain acetamide and indanone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6] Possible mechanisms include the inhibition of kinases involved in cell proliferation and survival, induction of apoptosis, or cell cycle arrest. Screening against a panel of cancer cell lines would be necessary to explore this potential.
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Neuroprotective Effects: The indanone scaffold is present in drugs used to treat neurodegenerative diseases. For instance, donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, features an indanone core. It is plausible that N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide could exhibit inhibitory activity against enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) or cholinesterases.[2]
Caption: Hypothesized biological targets and effects.
Analytical Characterization Protocols
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques for a molecule of this nature would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include aromatic protons, methylene protons of the indanone ring, and a singlet for the acetyl methyl group, as well as a signal for the amide proton.
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¹³C NMR: To identify the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon, aromatic carbons, methylene carbons, and the methyl carbon of the acetyl group.
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2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons and to fully assign the structure.
Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
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Electron Impact (EI) or Electrospray Ionization (ESI): To determine the molecular weight and to study the fragmentation pattern, which can provide further structural information.
Infrared (IR) Spectroscopy
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To identify the presence of key functional groups. Expected characteristic absorption bands would include:
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N-H stretching (amide)
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C=O stretching (ketone and amide)
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C-N stretching (amide)
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Aromatic C-H and C=C stretching
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High-Performance Liquid Chromatography (HPLC)
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To assess the purity of the compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Conclusion and Future Directions
N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide represents a molecule with significant, yet unexplored, potential in the field of drug discovery. Its chemical structure, combining the privileged indanone scaffold with an acetamide moiety, suggests a range of possible biological activities, from anti-inflammatory and anticancer to neuroprotective effects. This technical guide has provided a foundational understanding of this compound by examining its physicochemical properties, proposing a viable synthetic route, and hypothesizing its biological relevance based on the well-documented activities of its structural relatives.
The conspicuous absence of dedicated research on this molecule underscores a clear opportunity for novel investigation. Future work should focus on the successful synthesis and purification of N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, followed by a comprehensive in vitro screening campaign to elucidate its biological activity profile. Subsequent mechanistic studies on promising "hits" could then pave the way for its development as a lead compound for new therapeutic agents. It is our hope that this guide will serve as a catalyst for such research endeavors.
References
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Sheridan, H., Frankish, N., & McCabe, T. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o958. [Link]
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Rodríguez, R., León, O., Quiroga, F., & Cifuentes, J. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]
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Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (2023). RSC Advances, 13(38), 26655-26671. [Link]
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Zhang, T., McCabe, T., Marzec, B., Frankish, N., & Sheridan, H. (2012). N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o958. [Link]
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Carbone, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(11), 13957-13971. [Link]
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Wang, X., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1499. [Link]
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Li, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293-299. [Link]
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Słoczyńska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2235-2262. [Link]
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